Ortho-Trifluoromethyl Substitution on the Benzamide Ring: Physicochemical Differentiation from Meta- and Para-CF₃ Positional Isomers
CAS 941873-15-0 carries the trifluoromethyl group at the ortho (2-) position of the benzamide ring, in contrast to the meta-CF₃ isomer (CAS 942014-13-3, N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide) and the para-CF₃ isomer (N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide). In the 3-oxybenzamide FXa inhibitor series, the position of the CF₃ substituent on the terminal benzamide ring directly modulates the electron density of the carbonyl oxygen, which serves as a key hydrogen-bond acceptor in the S1 pocket of FXa. Ortho-substitution introduces a steric clash with the carbonyl, altering the preferred torsional angle and the strength of the hydrogen bond to the catalytic serine and adjacent residues. The XLogP3-AA value of 3.8 for CAS 941873-15-0 reflects the ortho-CF₃ contribution to lipophilicity [1]. Published 3D-QSAR and X-ray crystallographic studies on 3-oxybenzamide-FXa complexes demonstrate that altering CF₃ position from meta to ortho shifts the carbonyl oxygen position by approximately 0.5–1.0 Å in the S1 pocket, changing inhibitor IC₅₀ values by factors of 5- to 50-fold across related congeneric series [2][3].
| Evidence Dimension | Positional CF₃ substitution effect on benzamide ring |
|---|---|
| Target Compound Data | 2-CF₃ (ortho); XLogP3 = 3.8; TPSA = 49.4 Ų [1] |
| Comparator Or Baseline | 3-CF₃ (meta) isomer CAS 942014-13-3; 4-CF₃ (para) isomer. Typical meta-to-ortho CF₃ shift alters FXa IC₅₀ by 5- to 50-fold in congeners [2][3] |
| Quantified Difference | No direct head-to-head IC₅₀ data available for this specific pair; class-level SAR indicates ≥5-fold potency shift expected upon CF₃ positional change |
| Conditions | FXa enzyme inhibition assay; X-ray crystallography of 3-oxybenzamide-FXa complexes (PDB 2BMG and related structures) |
Why This Matters
The ortho-CF₃ substitution pattern defines a unique electrostatic and steric environment at the benzamide carbonyl that cannot be replicated by meta- or para-CF₃ isomers; procurement of the correct positional isomer is essential for reproducing SAR trends and target engagement outcomes in FXa inhibitor development programs.
- [1] PubChem Compound Summary for CID 7687733. National Center for Biotechnology Information (2026). View Source
- [2] Matter, H., et al. (2005). Structural requirements for factor Xa inhibition by 3-oxybenzamides with neutral P1 substituents. Journal of Medicinal Chemistry, 48(9), 3290–3312. View Source
- [3] RCSB PDB. 2BMG: Crystal structure of factor Xa in complex with 3-oxybenzamide inhibitor 50. Deposited 2005-03-14. View Source
